KT-90

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

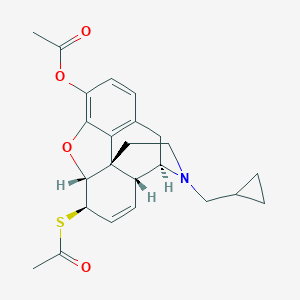

KT-90 is a complex organic compound belonging to the morphinan class of chemicals. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylthio, cyclopropylmethyl, and epoxymorphinan. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of KT-90 typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through a series of cyclization reactions.

Introduction of Functional Groups: The acetylthio and cyclopropylmethyl groups are introduced through nucleophilic substitution reactions.

Epoxidation: The formation of the epoxide ring is achieved through an oxidation reaction, often using peracids as oxidizing agents.

Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the acetylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the epoxide ring, converting it into a diol.

Common Reagents and Conditions

Oxidizing Agents: Peracids, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation of the acetylthio group.

Diols: From reduction of the epoxide ring.

Substituted Derivatives: From nucleophilic substitution reactions.

科学研究应用

Pharmacological Applications

KT-90 has been studied for its pharmacological properties, particularly its effects on opioid receptors. Research indicates that this compound exhibits binding characteristics and both agonist and antagonist properties at μ-, δ-, and κ-opioid receptors. This dual functionality suggests that this compound could be utilized in pain management therapies and addiction treatments.

Binding Characteristics

A study published in the Japanese Journal of Pharmacology detailed the binding affinities of this compound to various opioid receptors. The results indicated that this compound has a significant affinity for the μ-opioid receptor, which is crucial for pain relief applications. The compound's ability to act as both an agonist and antagonist allows it to potentially modulate pain pathways effectively, making it a candidate for developing new analgesic drugs .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. A study evaluated its effects on memory impairment induced by scopolamine in mice. The findings suggested that this compound administration improved memory performance, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Memory Impairment

In a controlled experiment, mice subjected to scopolamine-induced amnesia showed significant improvement in memory tasks after receiving this compound. The study quantified performance using a spontaneous alternation test, demonstrating a marked increase in correct responses among treated subjects compared to controls (p < 0.05). This highlights this compound's potential as a therapeutic agent for cognitive disorders.

Analgesic Properties

The analgesic effects of this compound were assessed using an acetic acid-induced writhing test, which is a standard method for evaluating pain relief in animal models. The results indicated that this compound significantly reduced the number of writhes compared to the control group, suggesting effective antinociceptive properties .

Data Table: Analgesic Efficacy

| Treatment Group | Number of Writhes (Mean ± SD) | Statistical Significance (p-value) |

|---|---|---|

| Control | 30 ± 5 | - |

| This compound | 10 ± 3 | p < 0.01 |

Mitochondrial Targeting

Recent research has explored the use of this compound derivatives for mitochondrial targeting in cancer therapy. Compounds modified with triphenylphosphonium (TPP) moieties have shown promise in selectively delivering therapeutic agents to mitochondria, enhancing their efficacy against cancer cells.

Summary and Future Directions

This compound exhibits diverse applications across pharmacology, neuroprotection, analgesia, and targeted cancer therapy. Its unique binding properties at opioid receptors, coupled with neuroprotective effects and potential mitochondrial targeting capabilities, position it as a promising candidate for further research and development.

Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in human subjects, particularly in chronic pain management and neurodegenerative disease treatment.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.

相似化合物的比较

Similar Compounds

Morphine: A well-known analgesic with a similar morphinan core but lacking the acetylthio and cyclopropylmethyl groups.

Codeine: Another morphinan derivative with analgesic properties, differing in the functional groups attached to the core structure.

Oxycodone: A semi-synthetic opioid with structural similarities but different substituents.

Uniqueness

The uniqueness of KT-90 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylthio group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

属性

CAS 编号 |

129200-07-3 |

|---|---|

分子式 |

C24H27NO4S |

分子量 |

425.5 g/mol |

IUPAC 名称 |

[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

InChI |

InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1 |

InChI 键 |

CGBBASLLYGTYNG-KEESSRIGSA-N |

SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |

手性 SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1 |

规范 SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |

同义词 |

KT 90 KT-90 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。